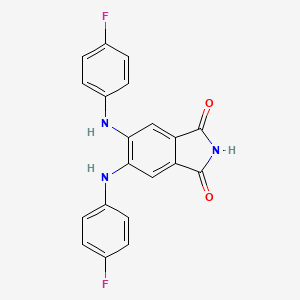

CGP-53353

Description

Properties

IUPAC Name |

5,6-bis(4-fluoroanilino)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F2N3O2/c21-11-1-5-13(6-2-11)23-17-9-15-16(20(27)25-19(15)26)10-18(17)24-14-7-3-12(22)4-8-14/h1-10,23-24H,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONQPWQYDRPRGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145915-60-2 | |

| Record name | CGP 53353 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145915602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of RORγt Inverse Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a ligand-dependent transcription factor that is a master regulator of T helper 17 (Th17) cell differentiation.[1][2][3][4] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including Interleukin-17A (IL-17A) and IL-17F.[5][6] These cytokines play a crucial role in the pathogenesis of various autoimmune and inflammatory diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2][7] Consequently, RORγt has emerged as a promising therapeutic target for the development of novel immunomodulatory drugs.[2] This technical guide provides a comprehensive overview of the mechanism of action of small molecule inverse agonists targeting RORγt.

Core Mechanism of Action: RORγt Inverse Agonism

RORγt, like other nuclear receptors, possesses a ligand-binding domain (LBD). The binding of small molecules to this domain can modulate the transcriptional activity of the receptor. RORγt inverse agonists are small molecules that bind to the LBD and promote a conformational change that leads to the dissociation of coactivators and/or the recruitment of corepressors.[8] This action reduces the basal transcriptional activity of RORγt, thereby inhibiting the expression of its target genes, most notably IL17A and IL17F.[9]

The inhibition of RORγt-dependent gene transcription ultimately suppresses the differentiation and effector functions of Th17 cells.[1][9] This leads to a reduction in the production of pro-inflammatory cytokines and a subsequent amelioration of inflammation in preclinical models of autoimmune diseases.[1][9]

Quantitative Data on RORγt Inverse Agonists

The following tables summarize the in vitro potency and selectivity of several representative RORγt inverse agonists.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| TMP778 | RORγt | Luciferase Reporter Assay | 17 | [1] |

| RORα | Luciferase Reporter Assay | 1240 | [1] | |

| RORβ | Luciferase Reporter Assay | 1390 | [1] | |

| TMP920 | RORγt | Luciferase Reporter Assay | 1100 | [1] |

| ML209 | RORγ | Cell-based Assay | 460 | [10] |

| RORα | Cell-based Assay | > 96,000 | [10] | |

| Compound 1 | RORγt | IL-17A Secretion Assay | 56 | [9] |

| Compound 2 | RORγt | Inverse Agonist Activity | 2000 | [8] |

| 8e | RORγt | Inverse Agonist Activity | - | [7] |

| Compound | Assay Type | Endpoint | IC50 / EC50 (nM) | Reference |

| ML209 | Th17 Differentiation | IL-17A-GFP expression | 400 | [10] |

| Compound 1 | Th17 Differentiation | IL-17A secretion | 56 | [9] |

| Agonist 1 | Mouse Th17 cell differentiation | IL-17 transcription enhancement | EC50: 3700 | [8] |

| Inverse Agonist 2 | Mouse Th17 cell differentiation | IL-17 transcription inhibition | IC50: 2000 | [8] |

Signaling Pathways and Mechanisms

RORγt-Mediated Th17 Differentiation

The differentiation of naïve CD4+ T cells into Th17 cells is driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). These cytokines activate the STAT3 signaling pathway, which in turn induces the expression of RORγt. RORγt then acts as a master transcription factor, driving the expression of genes that define the Th17 lineage, including IL17A, IL17F, IL21, and IL23R. Interleukin-23 (IL-23) is crucial for the expansion and stabilization of the Th17 phenotype.

References

- 1. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The paradigm of IL-23-independent production of IL-17F and IL-17A and their role in chronic inflammatory diseases [frontiersin.org]

- 6. IL-17 and IL-17-producing cells in protection versus pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 10. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

CGP-53353: A Selective Inhibitor of Protein Kinase C βII

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CGP-53353 is a chemical compound identified as a selective inhibitor of the βII isoform of Protein Kinase C (PKCβII). This technical guide provides a comprehensive overview of CGP-53353, including its mechanism of action, key quantitative data, detailed experimental protocols, and its role within the broader context of PKCβII signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and research applications of this selective inhibitor.

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and signal transduction.[1][2] The PKC family is divided into three subfamilies: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms. The β isoform, a member of the cPKC subfamily, exists as two splice variants, PKCβI and PKCβII, which differ in their C-terminal 50 amino acids. CGP-53353 has demonstrated selectivity for the PKCβII isoform, making it a valuable tool for dissecting the specific roles of this kinase in various physiological and pathological conditions.

Physicochemical Properties and Formulation

CGP-53353, also known as 4,5-bis(4-Fluoroanilino)-phthalimide, is a small molecule with the following characteristics:

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₃F₂N₃O₂ | |

| Molecular Weight | 365.34 g/mol | |

| CAS Number | 145915-60-2 | |

| Appearance | Not specified in search results | |

| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol | |

| Purity | ≥98% | [3] |

| Storage | Store at room temperature. Stock solutions can be stored at -20°C for one month or -80°C for six months. | [4] |

Mechanism of Action and Selectivity

CGP-53353 exerts its inhibitory effect on Protein Kinase C. Its selectivity for the PKCβII isoform over the PKCβI isoform has been established through in vitro kinase assays.

Quantitative Inhibition Data

| Target | IC₅₀ | Reference |

| PKCβII | 0.41 µM | [3][4] |

| PKCβI | 3.8 µM | [3][4] |

| prionogenic Sup35 fibrillization | ~3.4 µM | [3] |

The approximately 9-fold greater potency for PKCβII over PKCβI highlights the selectivity of CGP-53353.

Signaling Pathways

PKCβII Signaling Cascade

Protein Kinase C βII is a key downstream effector of various signaling pathways initiated by receptor activation. Upon activation, typically by diacylglycerol (DAG) and Ca²⁺, PKCβII translocates from the cytosol to the plasma membrane where it phosphorylates a wide range of substrate proteins, thereby modulating their activity and initiating downstream cellular responses.

References

Unveiling the Multifaceted Role of CGP-53353: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP-53353, a potent and selective small molecule inhibitor, has garnered significant attention within the scientific community for its targeted biological activities. This technical guide provides an in-depth exploration of the primary function of CGP-53353 as a selective inhibitor of Protein Kinase C βII (PKCβII). It also addresses its other reported biological effects, including the inhibition of amyloid-β aggregation and prion fibrillization. This document consolidates key quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through explanatory diagrams to facilitate a comprehensive understanding of CGP-53353's mechanism of action and its potential therapeutic applications.

Core Function: Selective Inhibition of Protein Kinase C βII

The principal and most extensively documented function of CGP-53353 is its role as a selective inhibitor of the βII isoform of Protein Kinase C (PKCβII).[1][2] PKC enzymes are a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The selectivity of CGP-53353 for the βII isoform over the βI isoform makes it a valuable tool for dissecting the specific functions of this particular kinase.

Quantitative Data: Inhibitory Potency

The inhibitory activity of CGP-53353 against PKC isoforms has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values highlight its selectivity.

| Target | IC50 Value | Reference |

| PKCβII | 0.41 µM | [1][2] |

| PKCβI | 3.8 µM | [1][2] |

Signaling Pathway

CGP-53353 exerts its effect by blocking the catalytic activity of PKCβII, thereby preventing the phosphorylation of its downstream substrates. This interruption of the signaling cascade can have significant physiological consequences. One well-studied pathway involves the cellular response to high glucose levels, which is implicated in diabetic complications.

Caption: PKCβII Signaling Pathway Inhibition by CGP-53353.

Additional Biological Activities

Beyond its primary role as a PKCβII inhibitor, CGP-53353 has demonstrated other notable in vitro activities.

Inhibition of Amyloid-β and Prion Aggregation

CGP-53353 has been shown to inhibit the de novo assembly of amyloid-β (Aβ42) peptides and the fibrillization of the prion protein Sup35.[2] This suggests a potential, though less characterized, role in modulating protein aggregation processes relevant to neurodegenerative diseases.

Cellular Effects

-

Inhibition of Cell Proliferation: CGP-53353 inhibits glucose-induced cell proliferation and DNA synthesis in aortic smooth muscle cells (AoSMC) and A10 cells.[1]

-

Reduction of Lipid Accumulation: Studies have shown that treatment with CGP-53353 leads to decreased lipid accumulation in 3T3-L1 adipocytes.[3]

Experimental Protocols

The following outlines a general methodology for assessing the inhibitory activity of CGP-53353 on PKCβII.

In Vitro Kinase Assay

Objective: To determine the IC50 value of CGP-53353 for PKCβII.

Materials:

-

Recombinant human PKCβII enzyme

-

Fluorescently labeled peptide substrate

-

ATP (Adenosine triphosphate)

-

CGP-53353 (in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

384-well microplate

-

Plate reader capable of measuring fluorescence polarization or similar detection method.

Procedure:

-

Prepare serial dilutions of CGP-53353 in DMSO and then in assay buffer.

-

Add the PKCβII enzyme to the wells of the microplate.

-

Add the different concentrations of CGP-53353 to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate for a predetermined time at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specific time at 30°C.

-

Stop the reaction (e.g., by adding a chelating agent like EDTA).

-

Measure the fluorescence signal in the plate reader.

-

Calculate the percent inhibition for each concentration of CGP-53353 relative to the controls.

-

Plot the percent inhibition against the logarithm of the CGP-53353 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Experimental Workflow for In Vitro Kinase Assay.

Summary and Future Directions

CGP-53353 is a well-characterized, selective inhibitor of PKCβII with demonstrated effects on cellular processes such as proliferation and lipid storage. Its ability to inhibit amyloid-β and prion aggregation in vitro opens avenues for further investigation into its potential in neurodegenerative disease research. The detailed understanding of its primary mechanism of action, coupled with its selectivity, makes CGP-53353 an invaluable chemical probe for elucidating the physiological and pathological roles of PKCβII. Future research may focus on optimizing its potency and selectivity, as well as exploring its efficacy in in vivo models of diseases where PKCβII is implicated. As of the current literature, there is no substantial evidence to classify CGP-53353 as a RORγt inverse agonist.

References

The Shifting Identity of a Kinase Inhibitor: A Technical History of CGP-53353

For Immediate Release

This technical guide provides an in-depth overview of the discovery, history, and evolving scientific understanding of the small molecule inhibitor CGP-53353. Initially identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), subsequent research has predominantly characterized it as a selective inhibitor of Protein Kinase C βII (PKCβII). This document, intended for researchers, scientists, and drug development professionals, details the key experimental findings, methodologies, and the scientific journey that has shaped our understanding of this compound.

Discovery and Initial Characterization as an EGFR Inhibitor

CGP-53353, also known as 4,5-dianilinophthalimide (DAPH) and designated by the code CGP 52411, was first described in a 1994 publication in the Proceedings of the National Academy of Sciences by a team of researchers at Ciba-Geigy Limited (now Novartis) in Basel, Switzerland. The study, led by E. Buchdunger and P. Traxler, identified a class of 4,5-dianilinophthalimides as selective inhibitors of the EGF-R protein-tyrosine kinase.

The initial research demonstrated that CGP 52411 selectively inhibited ligand-induced autophosphorylation of both EGF-R and the related p185c-erbB2 in cellular assays. Furthermore, the compound showed potent in vivo antitumor activity against xenografts of tumors that overexpress these receptors. This early work positioned CGP-53353 as a promising lead compound for the development of anticancer therapies targeting the EGFR signaling pathway.

Re-characterization as a Selective PKCβII Inhibitor

While initially characterized as an EGFR inhibitor, subsequent research and broader kinase profiling studies have led to the reclassification of CGP-53353 as a selective inhibitor of the βII isoform of Protein Kinase C. A key study in this re-characterization was published in Circulation in 2004 by Kouroedov et al. This research highlighted the selective inhibition of PKCβII by CGP-53353 and its effects in preventing high glucose-induced vascular cell adhesion molecule-1 expression in human endothelial cells, a process relevant to diabetic complications.

This shift in understanding underscores the importance of comprehensive selectivity profiling in drug discovery and development. While the compound does exhibit activity against EGFR at certain concentrations, its potency and selectivity towards PKCβII have made it a valuable tool for studying the specific roles of this kinase in various cellular processes.

Further Biological Activities

Beyond its effects on EGFR and PKCβII, CGP-53353 has been shown to possess other biological activities. Research by Wang et al., published in the Proceedings of the National Academy of Sciences in 2008, demonstrated that 4,5-dianilinophthalimide and its analogs can inhibit the fibrillization of prionogenic Sup35 and the de novo assembly of Aβ42, the amyloid-beta peptide implicated in Alzheimer's disease. This suggests potential therapeutic applications beyond kinase inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for CGP-53353 and its analogs.

| Target | Assay Type | IC50 Value | Reference |

| PKCβII | In vitro kinase assay | 0.41 µM | Tocris Bioscience, MedchemExpress |

| PKCβI | In vitro kinase assay | 3.8 µM | Tocris Bioscience, MedchemExpress |

| Prionogenic Sup35 Fibrillization | In vitro assay | ~3.4 µM | Tocris Bioscience |

| EGFR | In vitro kinase assay | 0.3 µM (as CGP 52411) | Buchdunger et al., 1994 |

Table 1: Inhibitory Activity of CGP-53353

| Property | Value | Reference |

| Molecular Weight | 365.34 | Tocris Bioscience |

| Formula | C₂₀H₁₃F₂N₃O₂ | Tocris Bioscience |

| Solubility in DMSO | up to 100 mM | R&D Systems |

| Solubility in Ethanol | up to 20 mM | R&D Systems |

Table 2: Physicochemical Properties of CGP-53353

Key Experimental Protocols

Original Synthesis of 4,5-Dianilinophthalimide (CGP 52411)

As described by Buchdunger et al. (1994), though the paper states the synthesis will be described elsewhere, the general class of compounds was synthesized. A representative synthesis for a related class of compounds is generally a multi-step process.

-

Starting Materials: Substituted anilines and phthalic anhydride derivatives.

-

Reaction: The synthesis likely involves the condensation of the substituted anilines with the phthalic anhydride derivative under appropriate reaction conditions, which may include heating in a suitable solvent.

-

Purification: The resulting di-substituted phthalimide is then purified using standard techniques such as recrystallization or column chromatography.

-

Characterization: The final product is characterized by methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm its structure and purity.

In Vitro EGFR Kinase Assay

Based on the methodology described by Buchdunger et al. (1994).

-

Enzyme Source: Purified EGFR kinase domain.

-

Substrate: A synthetic peptide substrate that can be phosphorylated by EGFR.

-

Reaction Mixture: The assay is performed in a buffer containing ATP (often radiolabeled, e.g., [γ-³²P]ATP), the EGFR enzyme, the peptide substrate, and varying concentrations of the inhibitor (CGP 52411).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for phosphorylation.

-

Detection: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by separating the phosphorylated peptide from the unreacted ATP (e.g., via phosphocellulose paper binding) and measuring the incorporated radioactivity using a scintillation counter.

-

IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated from a dose-response curve.

Cellular Autophosphorylation Assay

Based on the methodology described by Buchdunger et al. (1994).

-

Cell Lines: A431 cells (overexpressing EGFR) or other suitable cell lines.

-

Cell Culture: Cells are grown to near confluence in appropriate culture medium.

-

Serum Starvation: Cells are typically serum-starved for a period (e.g., 24 hours) to reduce basal levels of receptor phosphorylation.

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of CGP 52411 for a defined time.

-

Ligand Stimulation: Cells are then stimulated with a ligand, such as EGF, to induce receptor autophosphorylation.

-

Cell Lysis: Cells are lysed in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Immunoprecipitation and Western Blotting: The target receptor (e.g., EGFR) is immunoprecipitated from the cell lysates using a specific antibody. The immunoprecipitated proteins are then separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody to detect the level of autophosphorylation.

PKCβII Kinase Assay

A general protocol for an in vitro PKCβII kinase assay.

-

Enzyme Source: Recombinant human PKCβII.

-

Substrate: A specific peptide substrate for PKCβII (e.g., a peptide derived from the MARCKS protein).

-

Reaction Mixture: The assay is conducted in a buffer containing ATP, the PKCβII enzyme, the peptide substrate, co-factors for PKC activation (e.g., phosphatidylserine, diacylglycerol, and Ca²⁺), and varying concentrations of CGP-53353.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C).

-

Detection: The level of substrate phosphorylation is measured, often using a phosphospecific antibody in an ELISA format or by detecting the consumption of ATP using a luminescent assay (e.g., Kinase-Glo®).

-

IC50 Determination: The IC50 value is determined by plotting the inhibitor concentration against the percentage of enzyme inhibition.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway Inhibition

The following diagram illustrates the inhibition of the EGFR signaling pathway by CGP-53353 (CGP 52411) as described in the initial discovery.

Caption: Inhibition of EGFR signaling by CGP-53353.

PKCβII-Mediated Signaling in Neutrophil Chemotaxis

This diagram illustrates the role of PKCβII in the mTORC2 signaling pathway during neutrophil chemotaxis, a process inhibited by CGP-53353, based on the findings of Liu et al. (2014).

Caption: Inhibition of PKCβII in the mTORC2 pathway by CGP-53353.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram outlines a general workflow for identifying and characterizing a kinase inhibitor like CGP-53353.

Caption: General workflow for kinase inhibitor discovery and development.

The Core Downstream Signaling Pathways of CGP-53353: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP-53353 is a potent and selective inhibitor of the βII isoform of Protein Kinase C (PKCβII), a critical serine/threonine kinase involved in a myriad of cellular signaling pathways. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by CGP-53353, its quantitative effects, and detailed experimental protocols for its study. Understanding these pathways is crucial for researchers and drug development professionals exploring the therapeutic potential of targeting PKCβII in various pathological conditions, including diabetic complications, cancer, and inflammatory disorders.

Quantitative Data Summary

The inhibitory activity of CGP-53353 and its effects on cellular processes have been quantified in several studies. The following tables summarize this key data for easy comparison.

Table 1: Inhibitory Potency of CGP-53353

| Target | IC50 Value | Reference |

| PKCβII | 0.41 µM | [1][2] |

| PKCβI | 3.8 µM | [1][2] |

| Prionogenic Sup35 Fibrillization | ~3.4 µM |

Table 2: Cellular Effects of CGP-53353

| Cell Type | Treatment | Effect | Quantitative Measurement | Reference |

| A10 Cells (Rat Aortic Smooth Muscle) | 1 µM CGP-53353; 48-96 hours | Inhibition of glucose-induced cell proliferation | Data not specified | [1][2] |

| A10 Cells (Rat Aortic Smooth Muscle) | 1 µM CGP-53353; 0-48 hours | Inhibition of glucose-induced DNA synthesis | Blocks the glucose-induced increase of S-phase cell percentage | [1][3] |

| Human Blood Neutrophils | 5 µM CGP-53353; 30 minutes | Inhibition of fMLP-induced cAMP production | Significant reduction compared to vehicle control | [4] |

| Rat and Human Aortic Smooth Muscle Cells | Not specified | No inhibition of high glucose-induced TNF-α release | Not applicable | [5] |

Core Downstream Signaling Pathways

CGP-53353, by selectively inhibiting PKCβII, modulates several critical downstream signaling cascades. The following sections detail these pathways, supported by diagrams generated using Graphviz (DOT language).

The mTORC2-PKCβII-Adenylyl Cyclase 9 (AC9) Pathway in Neutrophil Chemotaxis

In neutrophils, PKCβII acts as a crucial intermediary between the mammalian target of rapamycin complex 2 (mTORC2) and the regulation of cell motility. The inhibition of PKCβII by CGP-53353 has been shown to severely impair chemoattractant-induced cAMP synthesis and chemotaxis, primarily by affecting tail retraction.[4][6][7]

Signaling Pathway Diagram:

PKCβII and ERK1/2 Signaling in Tumor Angiogenesis

Studies have implicated PKCβII in the regulation of Vascular Endothelial Growth Factor (VEGF) expression, a key promoter of angiogenesis in tumors. The signaling cascade is thought to involve the activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2). While direct studies using CGP-53353 to block this specific pathway are not extensively detailed in the provided results, the known roles of PKCβII and ERK1/2 suggest a plausible mechanism of action for CGP-53353 in modulating angiogenesis.[8][9]

Signaling Pathway Diagram:

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CGP-53353 and its downstream effects.

Western Blot Analysis of PKCβII Translocation

This protocol is adapted from the study of PKCβII in neutrophil chemotaxis.[6]

Experimental Workflow Diagram:

Methodology:

-

Cell Treatment: Culture human blood primary neutrophils and treat with 5 µM CGP-53353 or a vehicle control for 30 minutes.

-

Stimulation: Uniformly stimulate the cells with 1 µM fMLP.

-

Fractionation: At various time points post-stimulation, lyse the cells and separate the membrane and cytosolic fractions by ultracentrifugation.

-

SDS-PAGE and Transfer: Resolve the protein lysates on a polyacrylamide gel via SDS-PAGE and transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against PKCβII overnight at 4°C.

-

Use an antibody against a cytosolic marker (e.g., GAPDH) as a loading control and to verify the purity of the fractions.

-

-

Secondary Antibody and Detection:

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Analysis: Quantify the band intensities to determine the relative amounts of PKCβII in the membrane versus cytosolic fractions at different time points.

Cell Proliferation and DNA Synthesis Assays

These protocols are based on studies of CGP-53353's effect on vascular smooth muscle cells.[1][3]

Experimental Workflow Diagram:

Methodology for Cell Proliferation (MTT Assay):

-

Cell Seeding: Plate aortic smooth muscle cells (AoSMC) or A10 cells in a 96-well plate at an appropriate density.

-

Treatment: Culture the cells in media containing high glucose (e.g., 25 mM) with or without 1 µM CGP-53353 for 48 to 96 hours. Include a normal glucose control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Methodology for DNA Synthesis (BrdU Assay):

-

Cell Seeding and Treatment: Seed and treat the cells as described for the proliferation assay, typically for 0 to 48 hours.

-

BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium for the final 2-4 hours of the treatment period.

-

Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

-

Antibody Incubation: Incubate the cells with a primary antibody specific for BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a TMB substrate and measure the absorbance to quantify the amount of incorporated BrdU.

Conclusion

CGP-53353 is a valuable tool for dissecting the roles of PKCβII in cellular signaling. Its inhibitory effects on the mTORC2-PKCβII-AC9 pathway in neutrophils are well-documented, providing a clear example of its mechanism of action. Furthermore, its potential to modulate pathways involved in angiogenesis and cell proliferation highlights its therapeutic promise. The experimental protocols detailed in this guide offer a starting point for researchers aiming to investigate the downstream consequences of PKCβII inhibition with CGP-53353 in various cellular contexts. Further research, including proteomic and phosphoproteomic studies, will undoubtedly uncover additional downstream targets and signaling networks regulated by this selective inhibitor, paving the way for novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. molbiolcell.org [molbiolcell.org]

- 5. Aldose reductase-regulated tumor necrosis factor-alpha production is essential for high glucose-induced vascular smooth muscle cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PKCβII acts downstream of chemoattractant receptors and mTORC2 to regulate cAMP production and myosin II activity in neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PKCβII acts downstream of chemoattractant receptors and mTORC2 to regulate cAMP production and myosin II activity in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stanniocalcin-1 promotes tumor angiogenesis through up-regulation of VEGF in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stanniocalcin-1 promotes tumor angiogenesis through up-regulation of VEGF in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CGP-53353 in Diabetic Complications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention for diabetic complications is continually evolving, with a focus on targeted molecular pathways. One such target is Protein Kinase C (PKC), a family of enzymes implicated in the pathogenesis of microvascular damage arising from chronic hyperglycemia. This technical guide delves into the role of CGP-53353, a selective inhibitor of the PKCβII isoform, in the context of diabetic complications research. By providing a comprehensive overview of its mechanism of action, relevant experimental data, and detailed protocols, this document aims to equip researchers with the foundational knowledge to explore the therapeutic potential of PKCβII inhibition.

Introduction to Diabetic Complications and the PKC Pathway

Chronic hyperglycemia, the hallmark of diabetes mellitus, instigates a cascade of metabolic and signaling aberrations that culminate in long-term damage to various tissues and organs. These diabetic complications are broadly categorized as microvascular (retinopathy, nephropathy, and neuropathy) and macrovascular diseases. A key player in the molecular pathogenesis of these complications is the activation of the diacylglycerol (DAG)-PKC pathway.

Hyperglycemia leads to an increased flux of glucose through the glycolytic pathway, resulting in elevated levels of the precursor dihydroxyacetone phosphate, which is subsequently converted to DAG. This de novo synthesis of DAG activates several PKC isoforms, with the β isoform being particularly implicated in the vascular tissues. Activated PKCβ phosphorylates a multitude of downstream target proteins, leading to a plethora of cellular responses that contribute to the pathology of diabetic complications. These include alterations in blood flow, increased vascular permeability, enhanced extracellular matrix deposition, and promotion of inflammatory responses.

CGP-53353: A Selective PKCβII Inhibitor

CGP-53353 is a potent and selective inhibitor of the Protein Kinase C βII (PKCβII) isoform. Its selectivity is a crucial attribute, as different PKC isoforms can have distinct and sometimes opposing physiological roles. The ability to specifically target PKCβII allows for a more precise investigation of its contribution to disease pathology and minimizes off-target effects.

Table 1: Inhibitory Activity of CGP-53353

| Isoform | IC₅₀ (µM) |

| PKCβII | 0.41 |

| PKCβI | 3.8 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Role of PKCβII in Diabetic Vascular Complications: Preclinical Evidence

The primary evidence for the role of CGP-53353 in diabetic complications research stems from its ability to counteract the detrimental effects of high glucose on vascular endothelial cells. A key study by Kouroedov et al. (2004) demonstrated that selective inhibition of PKCβII by CGP-53353 prevents the high glucose-induced upregulation of Vascular Cell Adhesion Molecule-1 (VCAM-1) in human aortic endothelial cells (HAECs).[1][2][3] The expression of VCAM-1 is a critical step in the inflammatory process associated with atherosclerosis, a major macrovascular complication of diabetes.

Table 2: Effect of CGP-53353 on High Glucose-Induced VCAM-1 Expression in HAECs

| Treatment | VCAM-1 Protein Expression (% of Control) |

| Control (Normal Glucose) | 100 |

| High Glucose (22.2 mmol/L) | 172 ± 15 |

| High Glucose + CGP-53353 (1 µM) | 110 ± 12 |

Data extracted from Kouroedov et al. (2004). Values are mean ± SD.[1][2]

This study highlights the specific involvement of the PKCβII isoform in mediating the pro-inflammatory effects of hyperglycemia on the endothelium.

References

The Role of CGP-53353 in the Modulation of Amyloid-Beta Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, which aggregate to form neurotoxic plaques. The inhibition of Aβ aggregation is a primary therapeutic strategy in the development of disease-modifying treatments for AD. This technical guide provides an in-depth overview of the compound CGP-53353 and its potential role in mitigating Aβ aggregation. While direct quantitative data for CGP-53353's effect on Aβ42 aggregation is not extensively available in the public domain, compelling evidence from studies on its close structural analog, 4,5-dianilinophthalimide (DAPH-1), suggests a potent inhibitory activity. This document summarizes the available data, details relevant experimental protocols for assessing anti-aggregation efficacy, and illustrates the key signaling pathways and experimental workflows.

CGP-53353 and its Relation to Amyloid-Beta

CGP-53353 is a selective inhibitor of the protein kinase C βII (PKCβII) isoform. Its structural analog, 4,5-dianilinophthalimide (DAPH-1), has been shown to directly interfere with the fibrillization of amyloidogenic proteins.

Quantitative Data on a Structurally Related Inhibitor

| Compound | Target Protein | Assay Type | IC50 Value | Reference |

| DAPH-1 (analog of CGP-53353) | Sup35 (prion protein) | Fibrillization Assay | ~3.4 µM | [1] |

| CGP-53353 | PKCβII | Kinase Inhibition Assay | 0.41 µM | |

| CGP-53353 | PKCβI | Kinase Inhibition Assay | 3.8 µM |

It is important to note that the IC50 value for Sup35 fibrillization is for the analog DAPH-1 and serves as a proxy for the potential anti-aggregating activity of CGP-53353 on Aβ42.

Experimental Protocols

The following is a detailed methodology for a standard in vitro assay used to quantify the aggregation of Aβ peptides and to screen for potential inhibitors like CGP-53353.

In Vitro Thioflavin T (ThT) Amyloid-Beta Aggregation Assay

This assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Materials:

-

Synthetic Amyloid-Beta (1-42) peptide (Aβ42)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thioflavin T (ThT)

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence detection capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)

-

Incubator with shaking capabilities

Procedure:

-

Aβ42 Monomer Preparation:

-

Dissolve synthetic Aβ42 peptide in HFIP to a concentration of 1 mg/mL to disaggregate any pre-existing oligomers or fibrils.

-

Aliquot the solution into microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator.

-

Store the resulting peptide film at -80°C until use.

-

Immediately before the assay, resuspend the Aβ42 peptide film in DMSO to a concentration of 5 mM.

-

Dilute the Aβ42 stock solution in ice-cold PBS (pH 7.4) to the desired final concentration (e.g., 10 µM).

-

-

ThT Solution Preparation:

-

Prepare a stock solution of ThT in distilled water (e.g., 1 mM).

-

Filter the stock solution through a 0.22 µm syringe filter.

-

Dilute the ThT stock solution in PBS to the final working concentration (e.g., 20 µM).

-

-

Inhibitor Preparation:

-

Dissolve CGP-53353 in DMSO to create a high-concentration stock solution.

-

Prepare serial dilutions of the CGP-53353 stock in PBS to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

-

-

Assay Setup:

-

In a 96-well black, clear-bottom plate, add the following to each well:

-

Aβ42 solution

-

CGP-53353 solution (or vehicle control - PBS with the same final DMSO concentration)

-

ThT working solution

-

-

The final volume in each well should be consistent (e.g., 200 µL).

-

Include control wells:

-

Aβ42 + ThT + Vehicle (positive control for aggregation)

-

ThT + Vehicle (blank for background fluorescence)

-

CGP-53353 + ThT + Vehicle (to check for compound autofluorescence)

-

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-set to the desired temperature (e.g., 37°C).

-

Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for a duration sufficient to observe the full aggregation curve (typically 24-48 hours).

-

Ensure the plate is shaken for a brief period before each reading to ensure a homogenous solution.

-

-

Data Analysis:

-

Subtract the background fluorescence (blank wells) from all experimental wells.

-

Plot the fluorescence intensity as a function of time to generate aggregation kinetics curves (sigmoidal curves are typical).

-

The inhibitory effect of CGP-53353 can be quantified by comparing the lag time, the maximum fluorescence intensity, and the slope of the elongation phase of the aggregation curves in the presence and absence of the compound.

-

The IC50 value can be determined by plotting the percentage of inhibition against a range of CGP-53353 concentrations and fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

Amyloid Precursor Protein (APP) Processing Pathway

The production of Aβ peptides is a result of the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which precludes the formation of Aβ.

References

Investigating the Neuroprotective Potential of CGP-53353: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP-53353 is a potent and selective inhibitor of the βII isoform of Protein Kinase C (PKCβII). While extensively utilized in cancer and diabetes research, its direct neuroprotective effects remain largely unexplored. This technical guide synthesizes the current, albeit limited, understanding of CGP-53353's potential neuroprotective mechanisms, drawing inferences from its known biochemical activities and the established roles of PKCβII in neuronal signaling. This document summarizes the physicochemical properties of CGP-53353, presents its inhibitory activity against PKC isoforms, and discusses its documented effects on amyloid-beta (Aβ) aggregation and prion fibrillization. Furthermore, this guide proposes hypothetical signaling pathways through which CGP-53353-mediated inhibition of PKCβII could confer neuroprotection, providing a framework for future experimental investigation in the context of neurodegenerative diseases.

Introduction to CGP-53353

CGP-53353, also known as DAPH-7, is a small molecule inhibitor with high selectivity for the βII isoform of Protein Kinase C (PKCβII).[1] PKC enzymes are a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The specific functions of individual PKC isoforms are of significant interest in various therapeutic areas. To date, the majority of research involving CGP-53353 has focused on its anti-proliferative effects in vascular smooth muscle cells and its potential applications in diabetic complications.[1] However, emerging evidence on the involvement of PKC isoforms in neurodegenerative processes suggests that selective inhibitors like CGP-53353 may hold untapped therapeutic potential for neurological disorders.

Physicochemical Properties and In Vitro Activity of CGP-53353

A clear understanding of the fundamental properties of a compound is critical for experimental design. The following table summarizes the key physicochemical characteristics and in vitro inhibitory activity of CGP-53353.

| Property | Value | Reference |

| Molecular Weight | 365.34 g/mol | |

| Formula | C₂₀H₁₃F₂N₃O₂ | |

| CAS Number | 145915-60-2 | |

| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol | |

| Purity | ≥98% | |

| IC₅₀ for PKCβII | 0.41 µM | [1] |

| IC₅₀ for PKCβI | 3.8 µM | [1] |

| IC₅₀ for prionogenic Sup35 fibrillization | ~3.4 µM |

Potential Neuroprotective Mechanisms of CGP-53353

Direct experimental evidence for the neuroprotective effects of CGP-53353 is currently lacking in the scientific literature. However, based on its selective inhibition of PKCβII and the known roles of this kinase in neuronal function and pathology, several hypothetical neuroprotective mechanisms can be proposed.

Inhibition of Apoptotic Pathways

PKC isoforms are known to have complex and sometimes contradictory roles in the regulation of apoptosis.[2] Overactivation of certain PKC isoforms can contribute to apoptotic cell death in neurons. By inhibiting PKCβII, CGP-53353 could potentially interrupt pro-apoptotic signaling cascades. This may involve the modulation of Bcl-2 family proteins, preventing the release of cytochrome c from mitochondria and subsequent caspase activation.

Attenuation of Oxidative Stress

Oxidative stress is a key contributor to neuronal damage in a wide range of neurodegenerative diseases.[3] Some studies suggest that specific PKC isoforms can regulate the production of reactive oxygen species (ROS). Inhibition of PKCβII by CGP-53353 might therefore lead to a reduction in oxidative stress, thereby protecting neurons from damage.

Modulation of Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a hallmark of many neurodegenerative conditions. PKC signaling pathways are involved in the inflammatory responses of these glial cells. By inhibiting PKCβII, CGP-53353 could potentially dampen the production and release of pro-inflammatory cytokines, thereby creating a more favorable environment for neuronal survival.

Inhibition of Pathological Protein Aggregation

A significant finding is the ability of CGP-53353 to inhibit the de novo assembly of amyloid-beta 42 (Aβ42) and the fibrillization of prionogenic Sup35 in vitro. Aβ42 plaques are a primary pathological feature of Alzheimer's disease. The aggregation of proteins is a common theme in many neurodegenerative disorders. This direct anti-aggregation activity represents a promising, albeit preliminary, avenue for the neuroprotective potential of CGP-53353.

Experimental Protocols: A Call for Future Research

As there are no published studies directly investigating the neuroprotective effects of CGP-53353, this section outlines a proposed experimental workflow to address this knowledge gap.

Conclusion and Future Directions

CGP-53353 is a well-characterized, selective inhibitor of PKCβII with demonstrated in vitro activity against pathological protein aggregation relevant to neurodegenerative diseases. While direct evidence of its neuroprotective capacity is currently absent, its mechanism of action presents a compelling rationale for its investigation in this context. The hypothetical pathways outlined in this guide, including the inhibition of apoptosis and the attenuation of oxidative stress and neuroinflammation, provide a solid foundation for future research.

The next critical steps will be to validate these hypotheses through rigorous in vitro and in vivo studies. The proposed experimental workflow offers a roadmap for elucidating the potential of CGP-53353 as a novel therapeutic agent for neurodegenerative disorders. Such research is essential to unlock the full therapeutic potential of this selective kinase inhibitor for the benefit of patients with neurological diseases.

References

CGP-53353: A Technical Guide for Studying Protein Kinase C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CGP-53353 as a tool for investigating the function of Protein Kinase C (PKC), with a particular focus on the PKCβII isoform. This document details the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols and visualizations to facilitate its use in research and drug discovery.

Introduction to CGP-53353

CGP-53353 is a chemical compound identified as a selective inhibitor of Protein Kinase C βII (PKCβII).[1] Its ability to preferentially target this specific isoform makes it a valuable tool for dissecting the complex roles of PKCβII in various cellular signaling pathways. Beyond its primary target, CGP-53353 has also been shown to inhibit prionogenic Sup35 fibrillization and de novo Aβ42 assembly, suggesting potential applications in neurodegenerative disease research.

Chemical Properties:

| Property | Value |

| Chemical Name | 5,6-bis[(4-Fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione[1] |

| Molecular Formula | C₂₀H₁₃F₂N₃O₂ |

| Molecular Weight | 365.34 g/mol |

| CAS Number | 145915-60-2 |

Mechanism of Action and Selectivity

CGP-53353 functions as a potent inhibitor of PKCβII. The available data indicates a significant selectivity for PKCβII over the closely related PKCβI isoform.[1]

Table 1: Inhibitory Activity of CGP-53353 against PKCβ Isoforms

| Target | IC₅₀ (μM) |

| PKCβII | 0.41[1] |

| PKCβI | 3.8[1] |

Signaling Pathways Involving PKCβII

PKCβII is a key node in numerous signaling cascades, regulating a wide array of cellular processes. Understanding these pathways is crucial for interpreting the effects of CGP-53353.

Activation of PKCβII

The activation of conventional PKCs, including PKCβII, is a multi-step process initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂). This process is initiated by the activation of Phospholipase C (PLC) at the cell membrane.

Downstream Signaling: JNK and CREB Pathways

PKCβII has been implicated in the activation of the c-Jun N-terminal kinase (JNK) and cAMP response element-binding protein (CREB) pathways, which are involved in cellular responses to stress, proliferation, and apoptosis. CGP-53353 can be used to investigate the specific contribution of PKCβII to these pathways.

Experimental Protocols

The following are example protocols for the use of CGP-53353 in biochemical and cell-based assays. Researchers should optimize these protocols for their specific experimental conditions.

Biochemical Kinase Assay (Radiometric)

This protocol is for determining the in vitro inhibitory activity of CGP-53353 against PKCβII.

Materials:

-

Recombinant human PKCβII

-

CREBtide (KRREILSRRPSYR) as a substrate

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

-

CGP-53353 stock solution (in DMSO)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant PKCβII, and CREBtide substrate.

-

Add varying concentrations of CGP-53353 (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of CGP-53353 and determine the IC₅₀ value.

Cell-Based Assay: Inhibition of Adipocyte Differentiation

This protocol describes how to assess the effect of CGP-53353 on the differentiation of 3T3-L1 preadipocytes.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% fetal bovine serum (FBS)

-

Adipogenic induction medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

-

CGP-53353 stock solution (in DMSO)

-

Oil Red O staining solution

-

Isopropanol

Procedure:

-

Culture 3T3-L1 preadipocytes to confluence in DMEM with 10% FBS.

-

Two days post-confluence, initiate differentiation by replacing the medium with adipogenic induction medium containing various concentrations of CGP-53353 or DMSO as a control.

-

After 2-3 days, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective concentrations of CGP-53353.

-

Continue to culture for an additional 4-6 days, replacing the medium every 2 days.

-

At the end of the differentiation period, wash the cells with PBS and fix with 10% formalin.

-

Stain the cells with Oil Red O solution to visualize lipid droplets.

-

After washing, extract the Oil Red O from the cells using isopropanol and quantify the absorbance at a suitable wavelength (e.g., 490-520 nm).

Cell-Based Assay: Western Blot for Downstream Signaling

This protocol details the detection of changes in the phosphorylation of downstream targets of PKCβII, such as JNK, in response to CGP-53353.

Materials:

-

A suitable cell line (e.g., endothelial cells, 3T3-L1 cells)

-

Cell culture medium

-

A stimulus to activate PKCβII (e.g., phorbol 12-myristate 13-acetate (PMA), high glucose)

-

CGP-53353 stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells and grow to the desired confluency.

-

Pre-treat the cells with various concentrations of CGP-53353 or DMSO for 1-2 hours.

-

Stimulate the cells with an appropriate agonist (e.g., PMA) for a short period (e.g., 15-30 minutes) to activate PKCβII.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-JNK.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total JNK to confirm equal loading.

Data Interpretation and Considerations

-

Specificity: While CGP-53353 shows selectivity for PKCβII over PKCβI, its effects on other PKC isoforms and the broader kinome are not well-characterized in publicly available data. It is recommended to use complementary approaches, such as using other PKC inhibitors or genetic knockdown/knockout models, to confirm that the observed effects are specifically due to the inhibition of PKCβII.

-

Cellular Potency: The effective concentration of CGP-53353 in cell-based assays (EC₅₀) may differ from its biochemical potency (IC₅₀) due to factors such as cell permeability, stability, and off-target effects. It is important to perform dose-response experiments to determine the optimal concentration for your specific cellular model.

-

Downstream Readouts: The choice of downstream readouts is critical for interpreting the effects of CGP-53353. The phosphorylation status of known PKCβII substrates or the activation of downstream kinases like JNK can serve as robust biomarkers of target engagement and pathway modulation.

Conclusion

CGP-53353 is a valuable pharmacological tool for investigating the roles of PKCβII in cellular signaling. Its selectivity for PKCβII allows for the targeted dissection of this kinase's function in various physiological and pathological processes. By employing the information and protocols provided in this guide, researchers can effectively utilize CGP-53353 to advance our understanding of PKCβII-mediated signaling and its potential as a therapeutic target.

References

Methodological & Application

Application Notes and Protocols for CGP-53353 Treatment of Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP-53353 is a potent and selective inhibitor of the Protein Kinase C βII (PKCβII) isoform.[1] In endothelial cells, PKC isoforms play a crucial role in regulating a variety of cellular processes, including proliferation, migration, apoptosis, and angiogenesis.[2] The mitogen-activated protein kinase (MAPK) signaling cascades, including the p38 and ERK1/2 pathways, are key regulators of endothelial cell function in response to various stimuli.[3][4] Dysregulation of these pathways is associated with pathological conditions such as atherosclerosis and cancer.[3] This document provides detailed application notes and experimental protocols for the use of CGP-53353 in endothelial cell research, focusing on its potential to modulate key signaling pathways and cellular functions.

Data Presentation

Table 1: Inhibitory Concentration of CGP-53353

| Target | IC50 Value | Reference |

| PKCβII | 0.41 µM | [1] |

| PKCβI | 3.8 µM | [1] |

| Prionogenic Sup35 fibrillization | ~3.4 µM | [1] |

Signaling Pathways and Experimental Workflow

Signaling Pathway of PKCβ in Endothelial Cells

Protein Kinase C β (PKCβ) is a key downstream effector of Vascular Endothelial Growth Factor (VEGF) signaling, a critical pathway in angiogenesis.[2] Upon VEGF binding to its receptor (VEGFR-2), a signaling cascade is initiated, leading to the activation of PKCβ. Activated PKCβ can then influence downstream pathways, such as the Raf-MEK-ERK (MAPK) cascade, which ultimately promotes endothelial cell proliferation and migration.

Caption: VEGF-induced PKCβ signaling pathway in endothelial cells.

CGP-53353 and eNOS Regulation

Endothelial nitric oxide synthase (eNOS) is a critical enzyme for vascular homeostasis, and its activity is modulated by phosphorylation. Protein Kinase C can influence eNOS phosphorylation, thereby affecting nitric oxide (NO) production.[5] CGP-53353, by inhibiting PKCβII, can be used to investigate the specific role of this isoform in the regulation of eNOS activity and subsequent NO-dependent signaling.

Caption: Regulation of eNOS by PKCβII and its inhibition by CGP-53353.

Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of CGP-53353 on endothelial cells.

Caption: General experimental workflow for studying CGP-53353 effects.

Experimental Protocols

Protocol 1: Endothelial Cell Culture and Treatment with CGP-53353

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line

-

Endothelial Growth Medium-2 (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

CGP-53353 (Tocris Bioscience or equivalent)

-

Dimethyl sulfoxide (DMSO)

-

Tissue culture treated plates/flasks

Procedure:

-

Cell Culture: Culture HUVECs in EGM-2 supplemented with 2% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and subculture at a ratio of 1:3 to 1:5.

-

Preparation of CGP-53353 Stock Solution: Prepare a 10 mM stock solution of CGP-53353 in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Treatment:

-

Seed endothelial cells in appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).

-

Allow cells to adhere and reach the desired confluency (typically 70-80%).

-

For serum starvation experiments, replace the growth medium with a basal medium containing 0.5-1% FBS for 4-6 hours prior to treatment.

-

Prepare working concentrations of CGP-53353 by diluting the stock solution in the appropriate cell culture medium. A typical starting concentration range is 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest CGP-53353 concentration.

-

Remove the medium from the cells and add the medium containing CGP-53353 or vehicle control.

-

Incubate for the desired time period (e.g., 30 minutes to 24 hours) depending on the experimental endpoint.

-

Protocol 2: Western Blot Analysis of Protein Phosphorylation

Materials:

-

Treated endothelial cells from Protocol 1

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-PKCβII, anti-total-PKCβII, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-eNOS (Ser1177/Thr495), anti-total-eNOS)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS. Add RIPA buffer to each well and scrape the cells.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: Endothelial Cell Proliferation Assay (BrdU Incorporation)

Materials:

-

Treated endothelial cells in a 96-well plate

-

BrdU Cell Proliferation ELISA Kit (or equivalent)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed endothelial cells in a 96-well plate and treat with various concentrations of CGP-53353 as described in Protocol 1. A positive control for proliferation (e.g., VEGF) and a negative control should be included.

-

BrdU Labeling: Following the manufacturer's instructions, add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Detection:

-

Remove the labeling medium and fix the cells.

-

Add the anti-BrdU antibody conjugated to a peroxidase (POD) and incubate.

-

Wash the wells and add the substrate solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Express the results as a percentage of the control (vehicle-treated) proliferation.

Protocol 4: In Vitro Angiogenesis (Tube Formation) Assay

Materials:

-

Treated endothelial cells

-

Matrigel (or other basement membrane extract)

-

96-well plate

-

Microscope with a camera

Procedure:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.

-

Cell Seeding: Harvest endothelial cells and resuspend them in a medium containing the desired concentrations of CGP-53353 and a pro-angiogenic stimulus (e.g., VEGF).

-

Incubation: Seed the cell suspension onto the solidified Matrigel. Incubate for 4-18 hours at 37°C.

-

Imaging and Analysis:

-

Observe the formation of tube-like structures under a microscope.

-

Capture images of the tube network.

-

Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Conclusion

These application notes and protocols provide a framework for investigating the effects of the selective PKCβII inhibitor, CGP-53353, on endothelial cell biology. By utilizing these methods, researchers can elucidate the specific role of PKCβII in various signaling pathways and cellular functions, potentially identifying new therapeutic targets for diseases characterized by endothelial dysfunction and aberrant angiogenesis.

References

- 1. CGP 53353 | Protein Kinase C | Tocris Bioscience [tocris.com]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. The p38 pathway, a major pleiotropic cascade that transduces stress and metastatic signals in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of MAP kinases in endothelial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cigarette smoke-induced alterations in endothelial nitric oxide synthase phosphorylation: role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of CGP-53353 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP-53353 is a potent and selective inhibitor of the serine/threonine kinase Protein Kinase C βII (PKCβII). With an IC50 of 0.41 µM for PKCβII, it serves as a valuable tool for investigating the roles of this specific PKC isoform in various cellular processes.[1] PKCβII is implicated in signaling pathways that regulate cell proliferation, survival, and apoptosis. Dysregulation of PKCβII activity has been associated with various diseases, including cancer. Therefore, understanding the cellular consequences of PKCβII inhibition by compounds like CGP-53353 is of significant interest in drug development and biomedical research.

Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative assessment of cell cycle distribution and apoptosis. This document provides detailed protocols for utilizing flow cytometry to analyze the effects of CGP-53353 treatment on cultured cells. The provided methodologies and data presentation formats are intended to guide researchers in designing and interpreting their experiments.

Data Presentation

The following tables present hypothetical quantitative data illustrating the expected outcomes of CGP-53353 treatment on cell cycle progression and apoptosis, as analyzed by flow cytometry. These tables are designed to serve as templates for presenting experimental findings in a clear and structured manner.

Table 1: Dose-Dependent Effect of CGP-53353 on Cell Cycle Distribution

| CGP-53353 Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (Vehicle Control) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |

| 0.1 | 60.1 ± 2.8 | 25.3 ± 2.1 | 14.6 ± 1.5 |

| 0.5 | 68.7 ± 3.5 | 18.9 ± 1.9 | 12.4 ± 1.3 |

| 1.0 | 75.3 ± 4.2 | 12.1 ± 1.5 | 12.6 ± 1.4 |

| 5.0 | 78.9 ± 4.5 | 9.8 ± 1.2 | 11.3 ± 1.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of CGP-53353 (1 µM) Treatment on Cell Cycle Distribution

| Time (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 | 54.8 ± 2.9 | 31.2 ± 2.6 | 14.0 ± 1.7 |

| 12 | 62.5 ± 3.3 | 24.8 ± 2.2 | 12.7 ± 1.5 |

| 24 | 74.9 ± 4.1 | 13.5 ± 1.6 | 11.6 ± 1.3 |

| 48 | 76.1 ± 4.4 | 11.8 ± 1.4 | 12.1 ± 1.2 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Dose-Dependent Effect of CGP-53353 on Apoptosis Induction

| CGP-53353 Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |

| 0 (Vehicle Control) | 95.1 ± 2.5 | 2.3 ± 0.8 | 1.5 ± 0.5 | 1.1 ± 0.4 |

| 0.1 | 92.4 ± 3.1 | 4.5 ± 1.1 | 2.0 ± 0.6 | 1.1 ± 0.3 |

| 0.5 | 85.7 ± 4.2 | 8.9 ± 1.5 | 4.1 ± 0.9 | 1.3 ± 0.4 |

| 1.0 | 78.2 ± 5.1 | 14.6 ± 2.2 | 5.8 ± 1.1 | 1.4 ± 0.5 |

| 5.0 | 65.9 ± 6.3 | 22.3 ± 3.5 | 9.5 ± 1.8 | 2.3 ± 0.7 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 4: Time-Course of CGP-53353 (1 µM) Treatment on Apoptosis Induction

| Time (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |

| 0 | 96.2 ± 2.1 | 1.9 ± 0.6 | 1.0 ± 0.3 | 0.9 ± 0.2 |

| 12 | 88.5 ± 3.5 | 7.8 ± 1.3 | 2.5 ± 0.7 | 1.2 ± 0.4 |

| 24 | 77.8 ± 4.8 | 15.1 ± 2.5 | 5.6 ± 1.0 | 1.5 ± 0.5 |

| 48 | 68.3 ± 5.9 | 20.4 ± 3.1 | 9.1 ± 1.6 | 2.2 ± 0.6 |

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by CGP-53353 and the experimental workflows for flow cytometry analysis.

Caption: PKCβII signaling pathway and the inhibitory effect of CGP-53353.

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Caption: Workflow for apoptosis analysis using Annexin V and PI staining.

Experimental Protocols

The following are detailed protocols for the analysis of cell cycle and apoptosis following treatment with CGP-53353.

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining

Objective: To determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle after treatment with CGP-53353.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

CGP-53353 (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA (for adherent cells)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period and result in approximately 1 x 10^6 cells per well at the time of harvest.

-

Cell Treatment: After allowing the cells to adhere (for adherent cells) or stabilize (for suspension cells), treat the cells with the desired concentrations of CGP-53353 or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48 hours).

-

Cell Harvesting:

-

Adherent cells: Aspirate the culture medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Suspension cells: Directly transfer the cell suspension to a centrifuge tube.

-

-

Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

-

Fixation: While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube. Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours (can be stored for several days).

-

Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with 5 mL of cold PBS.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL). Incubate at 37°C for 30 minutes.

-

Staining: Add 500 µL of PI staining solution (50 µg/mL) to the cell suspension. Incubate at room temperature in the dark for 15-30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel. Acquire at least 10,000-20,000 events per sample. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining

Objective: To quantify the percentage of viable, early apoptotic, late apoptotic/necrotic, and necrotic cells following treatment with CGP-53353.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

CGP-53353 (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA (for adherent cells, use a gentle formulation)

-

Annexin V Binding Buffer (1X)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) solution

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period and result in approximately 1 x 10^6 cells per well at the time of harvest.

-

Cell Treatment: After allowing the cells to adhere or stabilize, treat the cells with the desired concentrations of CGP-53353 or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48 hours).

-

Cell Harvesting:

-

Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells once with PBS and then detach them using a gentle method like accutase or brief trypsinization to minimize membrane damage. Combine the detached cells with the collected medium.

-

Suspension cells: Directly transfer the cell suspension to a centrifuge tube.

-

-

Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.

-

Resuspension: Centrifuge the cells again, discard the supernatant, and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining:

-

Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of PI solution.

-

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use logarithmic scales for both FITC (Annexin V) and PI fluorescence channels. Acquire at least 10,000-20,000 events per sample. Use quadrant analysis to differentiate between:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

References

Troubleshooting & Optimization

CGP-53353 solubility issues and solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of CGP-53353, a selective inhibitor of PKCβII.

Frequently Asked Questions (FAQs)

Q1: What is CGP-53353 and what is its primary mechanism of action?

CGP-53353 is a selective inhibitor of Protein Kinase C βII (PKCβII), with reported IC50 values of 0.41 µM for PKCβII and 3.8 µM for PKCβI.[1][2] Its inhibitory action on PKCβII allows for the study of signaling pathways involved in various cellular processes, including cell proliferation and apoptosis.[2][3]

Q2: What are the recommended solvents for dissolving CGP-53353?

CGP-53353 is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][4][5]

Q3: What is the maximum concentration at which CGP-53353 can be dissolved?

The solubility of CGP-53353 is as follows:

Q4: How should I prepare a stock solution of CGP-53353?

It is recommended to prepare a high-concentration stock solution in an appropriate solvent like DMSO. For detailed steps, please refer to the "Experimental Protocols" section below.